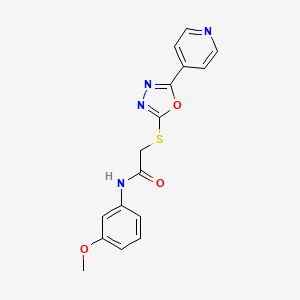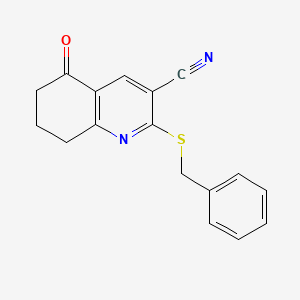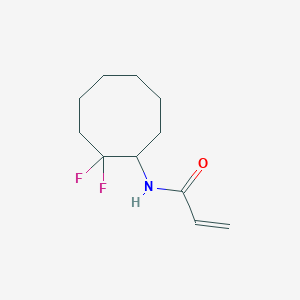![molecular formula C11H16ClN3O B2858899 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926247-09-8](/img/structure/B2858899.png)
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is a chemical compound with the molecular formula C11H16ClN3O . It is related to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” consists of a benzene ring attached to an amide group and substituted with amino and chloro groups . The exact 3D structure can be viewed using specific chemical software .Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide” is 241.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data .Scientific Research Applications
Antitumor Activity
A study by Denny et al. (1987) explored the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including compounds with similar structures to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. They found that these derivatives, especially those with electron-withdrawing substituents, showed significant in vivo antitumor activity against solid tumors, suggesting potential applications in cancer therapy (Denny et al., 1987).
Inhibition of Cyclotrimerization Processes
Research by Davies et al. (1997) demonstrated the use of similar compounds in inhibiting cyclotrimerization processes, specifically in the context of benzonitrile. This study indicates potential applications in chemical synthesis and manufacturing processes (Davies et al., 1997).
Structure-Activity Relationships in Antitumor Agents
Another study by Rewcastle et al. (1986) focused on the structure-activity relationships of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. Their findings contribute to the understanding of how structural changes in these compounds influence their antitumor activity, which is critical for developing more effective cancer treatments (Rewcastle et al., 1986).
Applications in Neuroleptic Drugs
A 1985 study by Furuya et al. examined the structure of a benzamide derivative closely related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. Their work contributes to ongoing research in developing potent neuroleptic drugs, which are used in the treatment of psychiatric disorders (Furuya et al., 1985).
Chemical Functionalities in Allosteric Modulation
Research by Khurana et al. (2014) highlighted the importance of specific chemical functionalities, including compounds similar to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide, in improving allosteric modulation for the cannabinoid type 1 receptor. This has implications for the development of drugs targeting this receptor, which is significant in various physiological processes (Khurana et al., 2014).
Synthesis of Aromatic Polymers
A 1990 study by Lin et al. investigated the synthesis of new aromatic polymers containing compounds structurally related to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide. This research could have applications in the field of polymer science and material engineering (Lin et al., 1990).
properties
IUPAC Name |
5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCRORDEUJPUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)


![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)
![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)



![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)